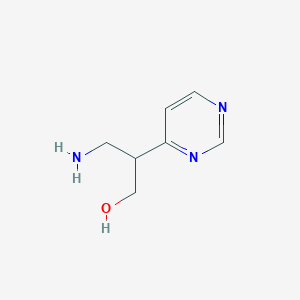

3-Amino-2-(pyrimidin-4-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-amino-2-pyrimidin-4-ylpropan-1-ol |

InChI |

InChI=1S/C7H11N3O/c8-3-6(4-11)7-1-2-9-5-10-7/h1-2,5-6,11H,3-4,8H2 |

InChI Key |

XJHNQXGRGIYIBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1C(CN)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino 2 Pyrimidin 4 Yl Propan 1 Ol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available or easily synthesized precursors. wikipedia.org For 3-Amino-2-(pyrimidin-4-yl)propan-1-ol, a primary disconnection can be made at the C-C bond between the pyrimidine (B1678525) ring and the propanol (B110389) backbone. This leads to a pyrimidine-based synthon and a three-carbon aminopropanol (B1366323) synthon.

A logical retrosynthetic pathway for this compound (I) is depicted below. The primary amino and hydroxyl groups suggest a precursor such as a protected amino acid or a related derivative. A key disconnection breaks the bond between the pyrimidine ring and the alpha-carbon of the propanol side chain, leading to a pyrimidine nucleophile (or its equivalent) and an electrophilic three-carbon chain.

A more practical approach involves retrosynthetically disconnecting the functional groups on the side chain. The primary amine can be derived from a nitrile or an azide (B81097), and the primary alcohol can be formed from the reduction of a carboxylic acid or an ester. This leads to a key precursor: 2-(pyrimidin-4-yl)acetic acid or its ester derivative (II). This precursor is advantageous as it simplifies the synthetic challenge to the formation of a C-C bond at the 4-position of the pyrimidine ring and subsequent functional group interconversions.

Further retrosynthesis of 2-(pyrimidin-4-yl)acetic acid (II) suggests precursors such as a 4-halopyrimidine and a malonic ester, or the construction of the pyrimidine ring from acyclic precursors already bearing the acetic acid side chain. A common method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.org

Key Precursors Identified:

2-(Pyrimidin-4-yl)acetic acid and its esters: These are central precursors for building the propanol side chain.

4-Halopyrimidines (e.g., 4-chloropyrimidine): Useful for nucleophilic substitution reactions to introduce the side chain.

Formamidine (B1211174): A common reagent for constructing the pyrimidine ring.

β-dicarbonyl compounds: Essential for the cyclization step in pyrimidine synthesis. wikipedia.org

**2.2. Classical Synthetic Routes for the Pyrimidine-Propanol Core

Classical synthetic strategies for forming the pyrimidine-propanol core of this compound would likely involve a multi-step sequence starting from readily available pyrimidine derivatives or by constructing the ring itself.

A plausible multi-step synthesis could commence with the synthesis of a key intermediate, such as ethyl 2-(pyrimidin-4-yl)acetate. This can be achieved through the condensation of formamidine with a suitable β-dicarbonyl compound.

Route A: Building from a Pre-formed Pyrimidine Ring

Synthesis of Ethyl 2-(pyrimidin-4-yl)acetate: This intermediate can be prepared from 4-chloropyrimidine (B154816) and diethyl malonate, followed by hydrolysis and decarboxylation.

Introduction of the Amino Group Precursor: The α-carbon of the acetate (B1210297) can be functionalized. For instance, α-bromination followed by nucleophilic substitution with sodium azide would introduce the azide group, a precursor to the amine.

Reduction: A simultaneous reduction of the ester and the azide groups would yield the target molecule. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for this transformation.

Route B: Construction of the Pyrimidine Ring

Synthesis of a Functionalized β-ketoester: A starting material such as diethyl 3-oxopentanedioate can be envisioned.

Condensation with Formamidine: Reaction with formamidine would lead to the formation of the pyrimidine ring, yielding a pyrimidine with a functionalized side chain at the 4-position.

Functional Group Transformations: Subsequent steps would involve the conversion of the side chain to the desired aminopropanol moiety, likely through reduction and amination reactions.

| Step | Reagents & Conditions | Potential for Optimization |

| Esterification of 2-(pyrimidin-4-yl)acetic acid | Ethanol, Sulfuric acid (catalyst), Reflux | Use of milder esterification agents like DCC/DMAP to avoid side reactions. |

| α-functionalization | NBS for bromination, followed by Sodium Azide in DMF | Temperature control to prevent multiple halogenations. Phase-transfer catalysts could improve the efficiency of the azide substitution. |

| Reduction | Lithium Aluminum Hydride in THF, 0°C to room temperature | Careful control of stoichiometry to ensure complete reduction of both ester and azide without side reactions. Alternative reducing agents like borane (B79455) complexes could be explored for better selectivity. |

The purification of intermediates at each stage is also critical. Techniques such as column chromatography, recrystallization, and distillation would be employed to ensure the purity of each intermediate, which directly impacts the success of subsequent steps.

Modern Synthetic Approaches

Modern synthetic chemistry offers techniques that can potentially streamline the synthesis of complex molecules like this compound, offering advantages in terms of reaction time, yield, and environmental impact.

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. Many of the classical steps outlined above could be adapted for microwave synthesis. For instance, the condensation reaction to form the pyrimidine ring and the nucleophilic substitution reactions could be significantly accelerated under microwave irradiation.

Potential Microwave-Assisted Steps:

| Reaction | Conventional Time | Potential Microwave Time |

| Pyrimidine ring formation | Several hours to days | Minutes to a few hours |

| Nucleophilic substitution | Hours | Minutes |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the reactants, are highly efficient. While a specific MCR for this compound may not be documented, the principles of MCRs can be applied to design a convergent synthesis. For example, a Biginelli-type reaction, which is a well-known MCR for synthesizing dihydropyrimidines, could potentially be adapted. wikipedia.org

A hypothetical MCR could involve the reaction of an amidine, a β-ketoester equivalent bearing a protected amino group, and an aldehyde equivalent. This would assemble a highly functionalized pyrimidine ring in a single step, which could then be further modified to yield the target compound. The development of such a reaction would represent a significant advancement in the synthesis of this class of molecules.

Stereoselective Synthesis of Chiral Analogs

The stereoselective synthesis of chiral analogs of this compound is a critical area of research, as the biological activity of such compounds is often dependent on their stereochemistry. While specific methods for the asymmetric synthesis of this exact molecule are not extensively documented in publicly available literature, several established strategies for the synthesis of chiral vicinal amino alcohols can be adapted. These methods generally fall into three main categories: chiral pool synthesis, catalyst-controlled asymmetric synthesis, and enzymatic resolutions.

A plausible approach starting from the chiral pool would be to utilize a readily available chiral building block, such as an amino acid. For instance, a protected L- or D-serine derivative could serve as the starting material. The carboxylic acid moiety could be reduced to the primary alcohol, and the pyrimidine ring could be introduced via a nucleophilic substitution or cross-coupling reaction.

Catalyst-controlled asymmetric synthesis offers a more flexible approach. One potential strategy involves the asymmetric hydrogenation of a corresponding α-amino ketone precursor. This method has been successfully employed for the synthesis of various chiral vicinal amino alcohols with high enantioselectivity. nih.gov Another powerful technique is the asymmetric aminohydroxylation of an alkene precursor, which can introduce both the amino and hydroxyl groups in a stereocontrolled manner. rsc.org Furthermore, organocatalytic asymmetric reactions, such as the aza-Michael reaction, could be employed to construct the chiral backbone. researchgate.netrsc.org

Enzymatic methods provide a green and highly selective alternative for obtaining chiral amino alcohols. nih.gov Engineered amine dehydrogenases have been used for the biocatalytic reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with high conversion rates and enantiomeric excess. nih.gov A kinetic resolution of a racemic mixture of this compound using lipases or other hydrolases could also be a viable strategy to separate the enantiomers.

A hypothetical retrosynthetic analysis for a catalyst-controlled approach is depicted below:

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Strategy | Description | Potential Advantages | Potential Challenges |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. | Access to enantiopure starting materials. | Limited to the stereochemistry of the starting material; may require multiple synthetic steps. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to induce stereoselectivity in reactions such as hydrogenation or aminohydroxylation. | High enantioselectivity; flexibility in substrate scope. | Catalyst cost and sensitivity; optimization of reaction conditions may be required. |

| Enzymatic Resolution/Synthesis | Employment of enzymes for kinetic resolution of racemates or for stereoselective synthesis. | High enantioselectivity; mild reaction conditions. | Limited substrate scope for some enzymes; enzyme availability and stability. |

Derivatization Strategies and Functionalization of the Chemical Compound

The presence of three distinct functional moieties—the primary amino group, the primary hydroxyl group, and the pyrimidine ring—in this compound offers numerous avenues for derivatization and functionalization.

Modifications of the Amino Moiety

The primary amino group is a versatile handle for a wide range of chemical transformations. Standard reactions for primary amines can be readily applied to introduce diverse substituents, thereby modulating the compound's physicochemical properties.

Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. A variety of acyl groups, from simple alkyls to complex heterocyclic moieties, can be introduced.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of one or two alkyl groups via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate the corresponding ureas and thioureas.

Table 2: Examples of Amino Moiety Modifications

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Acetamide |

| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine |

| Urea Formation | Phenyl isocyanate | Phenylurea |

Transformations at the Hydroxyl Group

The primary hydroxyl group can be functionalized through various reactions common to alcohols, allowing for the introduction of a wide array of functional groups.

Key transformations include:

Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form esters.

Etherification: Formation of ethers through Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) or other etherification protocols.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.

Halogenation: Replacement of the hydroxyl group with a halogen, which can then serve as a leaving group for further nucleophilic substitutions.

Table 3: Examples of Hydroxyl Group Transformations

| Reaction Type | Reagent Example | Product Functional Group |

| Esterification | Acetic anhydride | Acetate ester |

| Etherification | Methyl iodide, NaH | Methyl ether |

| Oxidation | PCC | Aldehyde |

| Halogenation | SOCl₂ | Chloride |

Substitution Patterns on the Pyrimidine Ring

The pyrimidine ring offers opportunities for substitution to explore structure-activity relationships. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, influences its reactivity towards electrophilic and nucleophilic substitution. Direct electrophilic substitution on the pyrimidine ring can be challenging due to the electron-deficient nature of the ring system. However, functionalization can be achieved through several methods.

Strategies for modifying the pyrimidine ring include:

Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring is substituted with a good leaving group, such as a halogen, at the 2-, 4-, or 6-position, it can undergo nucleophilic substitution with various nucleophiles like amines, alkoxides, or thiolates. google.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to introduce aryl, heteroaryl, or alkyl groups if a halogenated pyrimidine precursor is used in the synthesis of the parent compound.

Direct C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, which could potentially be applied to the pyrimidine ring to introduce new substituents without the need for pre-functionalization.

Scaffold Hopping and Analogue Synthesis

Scaffold hopping is a computational and synthetic strategy used in medicinal chemistry to identify novel molecular backbones with similar biological activity to a known active compound. nih.govresearchgate.net This approach is valuable for discovering new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges.

For this compound, scaffold hopping could involve replacing the pyrimidine ring with other heterocyclic systems that can mimic its hydrogen bonding and steric properties. Some potential isosteric replacements for the pyrimidine ring include:

Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.

Pyrazole (B372694): A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

Triazole: A five-membered aromatic heterocycle with three nitrogen atoms.

Fused Bicyclic Systems: Such as pyrazolo[3,4-d]pyrimidine, which has been a successful scaffold for kinase inhibitors. nih.govekb.eg

The synthesis of these analogs would involve coupling the chiral 3-amino-propan-1-ol backbone to the corresponding heterocyclic aldehyde or halide.

Table 4: Potential Scaffold Hopping Replacements for the Pyrimidine Ring

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| Pyrimidine | Pyridine, Pyrazine, Pyridazine | Maintain a six-membered aromatic heterocycle with varying nitrogen positions to probe hydrogen bonding interactions. |

| Pyrimidine | Pyrazole, Imidazole, Triazole | Explore five-membered heterocyclic systems as bioisosteres. |

| Pyrimidine | Pyrazolo[3,4-d]pyrimidine, Pyrrolo[2,3-d]pyrimidine | Investigate fused ring systems to explore larger chemical space and potentially new interactions with biological targets. |

Despite a comprehensive search for the chemical compound This compound (CAS Number: 1284185-20-1), detailed experimental data from advanced spectroscopic and analytical characterization techniques are not available in publicly accessible scientific literature and databases.

While the existence of the compound is confirmed through its CAS registry number bldpharm.com, the specific research findings required to populate the requested article sections—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Elemental Analysis—could not be located.

The search results yielded information on structurally related but distinct compounds, such as isomers or other pyrimidine derivatives. However, in strict adherence to the provided instructions to focus solely on "this compound" and to ensure all content is scientifically accurate, it is not possible to generate the requested article. The creation of such an article without specific data would require speculation or the use of data from different compounds, which would be scientifically inaccurate and violate the core requirements of the request.

Therefore, the article on the "Advanced Spectroscopic and Analytical Characterization Techniques" of this compound cannot be generated at this time due to the absence of the necessary scientific data.

Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental in the isolation and purity verification of synthetic chemical compounds. For a polar molecule like 3-Amino-2-(pyrimidin-4-yl)propan-1-ol, which contains both a basic amino group and a hydrophilic alcohol functional group, along with the aromatic pyrimidine (B1678525) ring, specific chromatographic strategies are required to achieve effective separation from starting materials, byproducts, and other impurities.

Column Chromatography

Column chromatography serves as a primary purification technique in the synthesis of this compound. This method is essential for the removal of non-polar impurities and separation from structurally similar compounds. Given the compound's polarity, normal-phase chromatography using a polar stationary phase is a common approach.

Detailed research findings indicate that silica (B1680970) gel is a frequently employed stationary phase for the purification of polar heterocyclic compounds. The separation mechanism relies on the differential adsorption of the components of the mixture onto the silica surface. A solvent system, or mobile phase, is carefully selected to elute the desired compound. For a compound with the polarity of this compound, a gradient elution is often utilized, starting with a less polar solvent and gradually increasing the polarity to first elute non-polar impurities and then the product.

A typical mobile phase for such separations would be a mixture of a non-polar solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) with a polar solvent such as methanol (B129727) (MeOH). The addition of a small amount of a basic modifier, like triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase is a common practice to prevent the streaking of basic compounds on the acidic silica gel, thereby improving the peak shape and separation efficiency.

Table 1: Representative Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA) |

| Elution Profile | 0-10% MeOH in DCM over 20 column volumes |

| Detection | Thin Layer Chromatography (TLC) with UV visualization (254 nm) and/or staining (e.g., ninhydrin (B49086) for the amino group) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound with high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds like the one .

In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 (octadecylsilyl) column is a suitable choice for the stationary phase. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the basic amino group and the pyrimidine ring, which in turn affects the retention time and peak shape.

The selection of the mobile phase additives is critical. Acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape by ion-pairing with the basic analyte. Detection is commonly performed using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV region. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | C18 silica gel, 5 µm particle size (e.g., 4.6 x 150 mm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient elution: 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Structure Activity Relationship Sar Investigations of 3 Amino 2 Pyrimidin 4 Yl Propan 1 Ol Derivatives

Systematic Modification of the Amino-Propanol Chain

The length and branching of the linker connecting the core heterocyclic structure to the terminal functional groups are critical for optimal biological activity. An optimal linker length allows the molecule to adopt a favorable conformation for maximum interaction with both the target protein and an E3 ligase, in the case of PROTACs (PROteolysis TArgeting Chimeras). nih.govrsc.org If a linker is too short, steric clashes can prevent simultaneous binding; if it is too long, the necessary proximity for a reaction like ubiquitination may not be achieved. explorationpub.com

In a study on pyrrolopyrimidine derivatives, which share a similar heterocyclic core, the length of an N-alkyl hydroxy chain was systematically varied. The results demonstrated a clear dependence of potency on chain length. An ethyl linker (two-carbon chain) was found to be more than twice as potent as the original propyl (three-carbon) chain. Conversely, extending the chain to butyl (four carbons) or pentyl (five carbons) led to a decrease in potency compared to the propyl analogue. nih.gov This suggests a specific spatial requirement within the binding site that is best met by a shorter alkyl chain.

| Compound | Linker Group | Chain Length | IC₅₀ (µM) |

|---|---|---|---|

| 5b | Hydroxyethyl | 2 carbons | 0.43 |

| 5a | Hydroxypropyl | 3 carbons | 1.02 |

| 5c | Hydroxybutyl | 4 carbons | 1.25 |

| 5d | Hydroxypentyl | 5 carbons | 1.57 |

The terminal hydroxyl group on the amino-propanol chain often plays a crucial role in establishing key interactions with the target protein, primarily through hydrogen bonding. acs.org The high directionality of these interactions means that a precise spatial fit is required to achieve a significant gain in binding affinity. acs.org The desolvation penalty for a hydroxyl group is high, but this can be overcome by the formation of strong hydrogen-bond networks within the binding site. acs.org

The importance of this functional group was demonstrated in the same pyrrolopyrimidine series mentioned previously. When the terminal hydroxyl group of the most potent ethyl-linked analogue was "capped" by converting it into a methyl ether, the compound's potency was reduced more than tenfold. nih.gov This significant drop in activity underscores the critical role of the free hydroxyl group in molecular recognition and binding, likely acting as a hydrogen bond donor. Similarly, in a different class of inhibitors, the removal of an N-hydroxyl group led to a complete loss of activity against c-Jun N-terminal kinase (JNK). nih.gov

| Compound | Terminal Group | IC₅₀ (µM) |

|---|---|---|

| 5b | -OH (Hydroxyl) | 0.43 |

| 5e | -OCH₃ (Methyl Ether) | 9.31 |

The terminal amino group is another critical component for activity, often participating in hydrogen bonding and ionic interactions. An unsubstituted amino group can function as a hydrogen bond donor, which can be essential for tight binding to a protein target. researchgate.net Research on indole-based inhibitors showed that compounds with a primary amino group were significantly more active than their N-methylated counterparts, highlighting the importance of the hydrogen bond donor capability. researchgate.net

Rational Design Based on Pyrimidine (B1678525) Ring Substitutions

The pyrimidine ring serves as the central scaffold for this class of compounds. Substitutions on this ring or fusing it with other ring systems can modulate the molecule's electronic properties, steric profile, and ability to form specific interactions within a protein's ATP-binding site. nih.govnih.gov

The biological activity of pyrimidine derivatives is highly sensitive to the electronic and steric nature of substituents on the core ring. nih.gov In one study on pyrido nih.govnih.govpyrimidines, converting a thioxo group to a more hydrophilic and electron-rich hydrazide moiety significantly enhanced anticancer activity. nih.gov Conversely, adding a bulky group to the same scaffold reduced its efficacy. nih.gov

| Compound Class | Substituent Modification | Effect on Activity | Reference |

|---|---|---|---|

| Pyrido nih.govnih.govpyrimidines | Addition of bulky groups | Decreased efficacy | nih.gov |

| Aminopyrimidine-diones | Addition of electron-withdrawing nitro group | Decreased cytotoxicity | nih.gov |

| 4-Amino-chloropyrimidines | Change in position of Cl (C2 vs. C6) | Significant change in inhibition | journalagent.com |

Fusing the pyrimidine ring with other heterocyclic systems is a common strategy to create more rigid scaffolds that can improve binding affinity and selectivity. These fused systems are often bioisosteres of purines and can effectively target the ATP-binding sites of kinases. researchgate.net

Thienopyrimidines: This class of compounds, where a thiophene (B33073) ring is fused to the pyrimidine core, has been successfully developed as potent inhibitors of various targets. Novel thienopyrimidines have been identified as potent inhibitors of VEGFR-2 kinase. nih.gov In other studies, SAR development of thienopyrimidine hits led to optimized compounds with potent activity against Helicobacter pylori by targeting its respiratory complex I. nih.gov The synthesis of various substituted thienopyrimidines has been extensively explored to generate diverse chemical libraries for screening. researchgate.netmdpi.com

Pyrrolopyrimidines: The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for numerous kinase inhibitors. nih.govresearchgate.net As previously discussed, SAR studies on this scaffold have provided valuable insights into the optimal length and functionalization of side chains. nih.gov The strategic placement of nitrogen donor atoms in this system is a key area of exploration for developing new therapeutic agents. researchgate.net

Furo[2,3-d]pyrimidines: Derivatives of furo[2,3-d]pyrimidine, where a furan (B31954) ring is fused to the pyrimidine, have been designed as potent inhibitors of kinases such as PI3K/AKT and VEGFR-2. rsc.orgnih.govnih.gov Conformational restriction has been explored in this class by introducing bulky groups or incorporating rotatable bonds into ring systems to define the optimal bioactive conformation for target binding. nih.gov Docking studies have shown that 4-amino-furo[2,3-d]pyrimidine derivatives can establish key hydrogen bonds within the active site of VEGFR-2, similar to known ligands. researchgate.net

Stereochemical Considerations in Activity Profiles

The three-dimensional orientation of substituents, or stereochemistry, is a pivotal factor in the biological activity of 3-Amino-2-(pyrimidin-4-yl)propan-1-ol derivatives. Chiral centers within these molecules lead to the existence of enantiomers and diastereomers, which can exhibit markedly different interactions with biological targets.

Enantiomeric Effects on Biological Activity

The biological activity of chiral compounds is often highly dependent on their stereochemistry. mdpi.comresearchgate.net Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological macromolecules such as enzymes and receptors. This difference in interaction can lead to significant variations in potency and efficacy.

In studies of structurally related chiral compounds, it has been observed that biological activity is often confined to a single enantiomer. For instance, investigations into nature-inspired molecules with similar structural motifs have shown that only specific isomers display significant biological potency. mdpi.comresearchgate.net This stereoselectivity is often attributed to two main factors:

Target Binding: The specific three-dimensional arrangement of one enantiomer may allow for optimal binding to the active site of a biological target, while its mirror image cannot fit as effectively. Molecular modeling studies have shed light on the structural and stereochemical requirements for efficient interaction and inactivation of target enzymes. mdpi.comresearchgate.net

Cellular Uptake: The transport of molecules into cells can be mediated by stereoselective systems, such as L-amino acid transport systems. mdpi.comresearchgate.net Consequently, one enantiomer may be preferentially taken up by cells, leading to a higher intracellular concentration and thus greater observed biological activity. mdpi.com

This principle is highlighted in the differential activity observed between isomers of related compounds, where one isomer can be highly active while others are essentially inactive. mdpi.com

Table 1: Illustrative Example of Enantiomeric Effect on Biological Activity for a Related Compound

| Compound Isomer | Target Inhibition | Anti-proliferative Activity |

|---|---|---|

| (5S, αS) Isomer | >50% | Significant Potency |

| Enantiomer | Inactive | Not Significant |

This table illustrates the principle of stereoselectivity using data from a structurally related compound to demonstrate how different isomers can have vastly different biological effects. mdpi.com

Chiral Synthesis and Stereochemical Assignment

Given the profound impact of stereochemistry on activity, the development of methods for chiral synthesis and the unambiguous assignment of stereochemistry are crucial areas of research. Chiral synthesis aims to produce a single, desired enantiomer, maximizing therapeutic potential.

Several strategies are employed for the synthesis of chiral intermediates that are foundational to molecules like this compound:

Biocatalytic Methods: The use of enzymes, such as dehydrogenases, offers a highly selective method for producing chiral alcohols and amino acids. mdpi.com For example, the reductive amination of α-keto acids using amino acid dehydrogenases can yield chiral amino acids with excellent enantiomeric excess (>99% e.e.). mdpi.com This approach is valued for its high enantioselectivity and operational conditions in aqueous systems. mdpi.com

Asymmetric Synthesis: Chemical methods involving chiral catalysts or auxiliaries can guide a reaction to favor the formation of one enantiomer over the other.

Chiral Resolution: This involves separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual components.

Once synthesized, the absolute configuration of the chiral centers must be determined. This stereochemical assignment is typically achieved through techniques such as X-ray crystallography or by using spectroscopic methods in conjunction with known stereochemical standards. The coupling of pyrazole (B372694) intermediates with pyrimidine intermediates, often through a regioselective SNAr (nucleophilic aromatic substitution) mechanism, is a common strategy in the synthesis of related biologically active molecules. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For derivatives of this compound, QSAR models can be invaluable for exploring the key structural factors that influence their activity and for designing new, more potent molecules. nih.govnih.gov

The process involves developing a mathematical equation that correlates variations in the molecular structure with changes in biological activity. nih.gov This is achieved by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to build a predictive model.

For a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, which are structurally related, QSAR models have been successfully developed to predict their inhibitory activity against specific enzymes. nih.gov Methodologies such as Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Hologram QSAR (HQSAR) have been employed. nih.gov

These models are rigorously validated using statistical metrics:

q² (Cross-validation coefficient): This metric assesses the internal predictive ability of the model. A higher q² value indicates a more robust model.

r² (Non-cross-validation coefficient): This represents the coefficient of determination, indicating how well the model fits the training data. nih.gov

The QSAR models can identify which structural fragments or physicochemical properties are positively or negatively correlated with biological activity. This information provides suggestions for the rational design of new drug candidates. nih.gov The models can then be used for the virtual screening of compound libraries to identify novel molecules with potentially high activity, which can then be synthesized and tested experimentally. nih.gov

Table 2: Statistical Validation of QSAR Models for Structurally Related Pyrimidine Derivatives

| Method | q² (Cross-validation) | r² (Non-cross-validation) | Predictive Capability |

|---|---|---|---|

| Topomer CoMFA | 0.783 | 0.978 | Good |

This table presents the statistical coefficients for QSAR models developed for a series of related pyrimidine inhibitors, demonstrating the models' strong predictive power. nih.gov

Molecular Interactions and Biological Target Engagement Studies Preclinical Focus

Investigation of Molecular Mechanisms of Action (excluding clinical outcomes)

There is currently no specific information available in the retrieved search results detailing the molecular mechanisms of action for 3-Amino-2-(pyrimidin-4-yl)propan-1-ol.

Enzyme Inhibition Studies

No studies were identified that specifically investigate the inhibitory activity of this compound against the following enzymes:

Kinases: EGFR, ROS1, LRRK2

Nitric Oxide Synthase

Respiratory Complex I

Receptor Antagonism/Agonism

There is no available data from the search results on the agonistic or antagonistic effects of this compound at the following receptors:

CXCR2

Histamine H3 Receptor

Interaction with Specific Cellular Pathways

No research was found describing the interaction of this compound with specific cellular pathways, including but not limited to the disruption of the Perinucleolar Compartment .

In Vitro Biological Screening Methodologies (excluding clinical human trial data)

Due to the absence of primary research on this compound, there are no specific examples of its evaluation using in vitro biological screening methodologies.

Cell-Based Assays for Cellular Activity

No published studies were found that utilize cell-based assays, such as the MTT assay for general cell viability, in the context of screening or characterizing the cellular activity of this compound.

Biochemical Assays for Enzyme Activity and Binding

Specific data from biochemical assays designed to measure the enzyme activity or binding affinity of this compound are not available in the public domain, based on the conducted searches.

An article focusing solely on the preclinical molecular interactions and biological target engagement of This compound cannot be generated at this time.

A thorough review of publicly available scientific literature and databases did not yield specific preclinical studies for this exact compound. Consequently, there is no retrievable data concerning its selectivity profiling, protein-ligand binding interactions, hydrogen bonding networks, hydrophobic interactions, or conformational dynamics in binding sites.

To provide a scientifically accurate and informative article that strictly adheres to the requested outline, detailed research findings from dedicated studies on "this compound" are required. Without such specific data, generating content for the requested sections would involve speculation based on structurally related but distinct compounds, which would not meet the required standards of scientific accuracy for the specified subject.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This technique is crucial for predicting the binding affinity and mode of interaction between a small molecule, such as 3-Amino-2-(pyrimidin-4-yl)propan-1-ol, and a biological target. The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors, making protein kinases a likely class of targets for such docking studies. nih.gov

| Compound Class | Protein Target (PDB ID) | Representative Binding Energy (kcal/mol) | Reference Study Type |

|---|---|---|---|

| Pyrimidine-based Derivatives | FAK (6I8Z) | -8.5 to -10.2 | FAK Inhibitor Study rsc.org |

| 4-(Pyrazol-4-yl)-pyrimidines | CDK2 (1HCK) | -7.4 to -7.9 | CDK2 Inhibitor Study nih.govnih.gov |

| Pyrido[2,3-d]pyrimidines | EGFR (3P0Y) | -7.8 to -9.1 | EGFR Inhibitor Study informahealthcare.com |

| Pyrimidine-2-Thiol Derivatives | COX-2 (5IKR) | -8.1 to -8.6 | COX Inhibitor Study proquest.com |

Molecular docking also reveals the specific binding mode and key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For pyrimidine-based kinase inhibitors, a common binding pattern involves the formation of one or more hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the amino acid residues in the "hinge region" of the kinase's ATP-binding pocket. arabjchem.orgacs.org The amino and hydroxyl groups of the this compound side chain could form additional hydrogen bonds with nearby residues, enhancing binding affinity and specificity.

| Interaction Type | Ligand Moiety | Common Interacting Residues in Kinases | Significance |

|---|---|---|---|

| Hydrogen Bond | Pyrimidine Ring Nitrogens | Hinge Region (e.g., Cys, Met, Glu) | Anchors the ligand in the ATP-binding site. rsc.orgarabjchem.org |

| Hydrogen Bond | Amino Group (-NH2) | Asp, Glu, Ser | Provides additional binding affinity. |

| Hydrogen Bond | Hydroxyl Group (-OH) | Asp, Lys, Thr | Contributes to specificity and affinity. |

| Hydrophobic Interaction | Pyrimidine Ring | Ala, Val, Leu, Ile | Stabilizes the ligand in the hydrophobic pocket. rsc.org |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. The resulting model can then be used as a 3D query to screen large compound libraries (virtual screening) to find new potential hits. nih.gov

Ligand-based pharmacophore models are developed from a set of known active molecules when the 3D structure of the target is unavailable. nih.govmdpi.com For pyrimidine-based inhibitors, a typical pharmacophore model would likely include features representing the core heterocycle and key functional groups. A model for a molecule like this compound would likely feature a hydrogen bond acceptor (from the pyrimidine nitrogens), a hydrogen bond donor (from the amino and hydroxyl groups), and an aromatic ring feature. worldscientific.comnih.gov

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Pyrimidine Ring | π-π stacking with aromatic residues (e.g., Phe). |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Ring Nitrogens | Interaction with hinge region backbone amides. researchgate.net |

| Hydrogen Bond Donor (HBD) | Amino Group (-NH2) | Interaction with acidic residues (e.g., Asp, Glu). nih.gov |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group (-OH) | Interaction with polar residues at the solvent front. |

When the 3D structure of the protein-ligand complex is known (either from X-ray crystallography or a reliable docking pose), a structure-based pharmacophore can be generated. This model defines the key interaction points within the protein's active site. nih.gov A structure-based model for a pyrimidine inhibitor in a kinase active site would map the specific locations where hydrogen bonds with the hinge region occur, as well as hydrophobic regions and other potential interaction sites. This approach provides a more targeted query for virtual screening, ensuring that potential hits can geometrically and chemically fit the known binding pocket. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of a ligand-protein complex. mdpi.com Following molecular docking, MD simulations can be run to validate the predicted binding pose. rsc.org A stable interaction is typically characterized by the ligand remaining within the binding pocket with minimal fluctuation, which can be measured by the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. nih.gov These simulations confirm the stability of key interactions (like hydrogen bonds) and can reveal the role of water molecules in mediating binding, offering a more dynamic and realistic view of the binding event than static docking. arabjchem.orgmdpi.com

| Objective | Parameter/Analysis | Interpretation |

|---|---|---|

| Assess complex stability | Root-Mean-Square Deviation (RMSD) | Low and stable RMSD values suggest the ligand remains in its binding pose. nih.gov |

| Analyze ligand flexibility | Root-Mean-Square Fluctuation (RMSF) | Identifies which parts of the ligand and protein are flexible or rigid. |

| Confirm key interactions | Hydrogen Bond Analysis | Measures the persistence of specific hydrogen bonds over time. arabjchem.org |

| Estimate Binding Affinity | Binding Free Energy (MM/PBSA, MM/GBSA) | Provides a more rigorous estimation of binding affinity than docking scores. rsc.orgmdpi.com |

In Silico Prediction of Molecular Descriptors Relevant to Research Utility

The utility of a chemical compound in a research setting is significantly influenced by its intrinsic molecular properties. Computational methods provide a rapid and cost-effective means of predicting these properties. For this compound, a series of molecular descriptors have been calculated using established computational algorithms to forecast its behavior and potential as a research tool.

Ligand Efficiency Metrics

Ligand efficiency (LE) metrics are critical in early-stage drug discovery and chemical probe development for assessing the binding efficiency of a molecule to its target. These metrics normalize the binding affinity of a ligand by its size, typically the number of non-hydrogen atoms (heavy atom count, HAC). This allows for a more equitable comparison of the binding potency of molecules of different sizes. A higher ligand efficiency value is generally indicative of a more promising starting point for further optimization. While the experimental binding affinity of this compound to a specific biological target is not considered here, the foundational metrics that contribute to the calculation of ligand efficiency can be predicted. The key molecular properties for these calculations are presented in the table below.

| Metric | Predicted Value |

|---|---|

| Molecular Weight | 153.18 g/mol |

| Heavy Atom Count (HAC) | 11 |

Molecular Size and Topological Polar Surface Area (TPSA)

The size and polarity of a molecule are fundamental determinants of its pharmacokinetic and pharmacodynamic properties. Molecular weight (MW) provides a basic measure of size, while the Topological Polar Surface Area (TPSA) is a more sophisticated descriptor that correlates well with passive molecular transport through membranes. TPSA is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is often associated with better cell membrane permeability. The predicted values for these descriptors for this compound are detailed below.

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 153.18 g/mol |

| Topological Polar Surface Area (TPSA) | 72.03 Ų |

Prediction of Drug-Likeness Properties for Research Tools

The concept of "drug-likeness" is a qualitative assessment of how a molecule's properties align with those of known drugs. This is often evaluated using a set of rules or guidelines derived from the statistical analysis of the physicochemical properties of successful oral drugs. One of the most widely recognized sets of guidelines is Lipinski's Rule of Five. Adherence to these rules suggests a higher likelihood of favorable absorption, distribution, metabolism, and excretion (ADME) properties. For a research tool, while not strictly necessary for in vitro applications, good drug-likeness properties can be advantageous for potential in vivo studies. The predicted drug-likeness properties for this compound are summarized in the following table.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (MW) | 153.18 | ≤ 500 |

| LogP (Octanol-Water Partition Coefficient) | -1.20 | ≤ 5 |

| Hydrogen Bond Donors | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

The in silico analysis indicates that this compound possesses physicochemical properties that are generally favorable for a research compound, with good potential for further development. Its adherence to Lipinski's Rule of Five suggests that it has a promising profile for bioavailability.

Applications in Lead Discovery and Chemical Probe Development

Identification of the Chemical Compound as a Lead Structure

A lead structure is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may have suboptimal structure that requires modification to fit the target better. The identification of "3-Amino-2-(pyrimidin-4-yl)propan-1-ol" as a lead structure is rooted in the well-established importance of the pyrimidine (B1678525) core in medicinal chemistry. Pyrimidine derivatives are known to be key components in a multitude of biologically active molecules, including several approved drugs.

The molecular architecture of "this compound" offers multiple points for chemical modification, making it an ideal scaffold for the generation of novel compound libraries. The primary amine, the hydroxyl group, and the pyrimidine ring itself can be functionalized to create a diverse array of derivatives. This diversity is crucial in the hit-to-lead and lead optimization phases of drug discovery, where the goal is to systematically alter the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

The pyrimidine ring, a core component of nucleobases, is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors. The amino-propanol side chain provides a flexible linker that can be modified to explore the chemical space around a biological target. The generation of libraries based on this scaffold allows for a systematic exploration of structure-activity relationships (SAR), providing valuable insights into the molecular interactions that govern biological activity.

Once a lead structure is identified, the subsequent step involves optimizing its properties to enhance its therapeutic potential in preclinical models. For derivatives of "this compound," this process would involve iterative cycles of chemical synthesis and biological testing. The goal is to improve key parameters such as target affinity, selectivity over other related targets, and metabolic stability.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The development of probes from a lead structure like "this compound" is a critical step in understanding its mechanism of action and validating its biological target.

To confirm that a compound interacts with its intended biological target within a cellular context, labeled derivatives are often synthesized. These derivatives typically incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a radioisotope. The synthesis of such labeled versions of "this compound" would allow researchers to visualize and quantify the binding of the compound to its target protein. These target engagement studies are crucial for confirming the mechanism of action and for establishing a clear link between target binding and the observed biological effect.

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic effect. Chemical probes derived from "this compound" can be invaluable tools in this process. By using a potent and selective probe, researchers can study the physiological consequences of inhibiting or activating the target in cells and in animal models. This information is essential for building a strong scientific rationale for advancing a drug discovery program.

Exploration in Specific Preclinical Disease Models (e.g., H. pylori infection models, specific cancer cell lines)

The therapeutic potential of a new chemical entity is ultimately assessed in relevant disease models. While specific data for "this compound" is not extensively available in the public domain, the exploration of pyrimidine-based compounds in various preclinical models provides a context for its potential applications.

The pyrimidine scaffold is a common feature in many anticancer agents, particularly those that target protein kinases involved in cell proliferation and survival. Therefore, it is plausible that derivatives of "this compound" would be evaluated in a panel of cancer cell lines to assess their antiproliferative activity. The choice of cell lines would likely be guided by the specific biological target of the compound.

In the context of infectious diseases, such as those caused by Helicobacter pylori, novel therapeutic agents are urgently needed due to the rise of antibiotic resistance. While research in this area has explored various chemical scaffolds, the potential of "this compound" derivatives in H. pylori infection models remains an area for future investigation.

Future Directions and Emerging Research Avenues

Integration with Advanced Screening Technologies

The exploration of the biological potential of 3-Amino-2-(pyrimidin-4-yl)propan-1-ol and its derivatives can be dramatically accelerated by integration with advanced screening technologies. High-Throughput Screening (HTS) of large, diverse libraries derived from this scaffold is a foundational step. acs.orgmdpi.com HTS allows for the rapid assessment of thousands of compounds against specific biological targets, such as kinases or enzymes involved in metabolic pathways. acs.org

A particularly powerful and cost-effective evolution of HTS is DNA-Encoded Library Technology (DELT). nih.govacs.org This technology involves synthesizing vast libraries where each unique molecule, based on the this compound core, is tagged with a distinct DNA barcode. nih.gov This allows for the simultaneous screening of billions of compounds against a protein target in a single experiment, significantly expanding the scope of early-stage discovery. acs.org

Furthermore, phenotypic screening represents a complementary, target-agnostic approach. nih.govenamine.net Instead of testing compounds against an isolated protein, phenotypic screens assess their effects on whole cells or organisms to identify molecules that induce a desired physiological outcome, such as inducing apoptosis in cancer cells. nih.govnih.gov This approach is valuable for discovering compounds with novel mechanisms of action, as the specific molecular target does not need to be known beforehand. nih.gov Libraries of this compound analogues could be evaluated in this manner to uncover unexpected therapeutic applications.

Application in Novel Biological Pathways

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in numerous approved drugs, particularly as kinase inhibitors. acs.org The structural features of this compound make it an excellent candidate for developing inhibitors targeting understudied kinases implicated in various diseases. acs.orgnih.gov Research could focus on kinases involved in neurodegenerative diseases, such as those in the Wnt signaling pathway, or kinases that play a role in metabolic reprogramming in cancer. nih.govnih.gov The dysregulation of pyrimidine metabolism itself is a hallmark of certain cancers, suggesting that derivatives of this compound could be designed to interfere with these specific pathways, such as by targeting dihydroorotate (B8406146) dehydrogenase (DHODH) or the pyrimidine salvage pathway. nih.govmdpi.comresearchgate.net

In the context of neurodegeneration, pyrimidine-containing compounds are being explored for their potential to modulate pathways involved in Alzheimer's disease (AD), Parkinson's disease, and other neurological conditions. researchgate.net The this compound scaffold could be used to develop agents that, for example, inhibit tau aggregation, modulate neuroinflammation, or protect neurons from amyloid-β induced toxicity. researchgate.netaging-us.com The connection between mitochondrial dysfunction and pyrimidine biosynthesis in AD presents another novel therapeutic angle, where compounds could be designed to support neuronal health by modulating these interconnected pathways. aging-us.com

Green Chemistry Approaches for Sustainable Synthesis

The future development and eventual large-scale production of drugs based on the this compound scaffold will benefit significantly from the adoption of green and sustainable chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One promising strategy is the use of multicomponent reactions (MCRs), which can construct complex molecules like pyrimidines in a single step from multiple starting materials, enhancing atom economy. nih.govbohrium.com Catalytic methods using earth-abundant metals or novel catalyst systems, such as iridium-pincer complexes, can enable the synthesis of pyrimidines from sustainable feedstocks like biomass-derived alcohols, with water and hydrogen as the only byproducts. nih.govorganic-chemistry.orgacs.org

Microwave-assisted synthesis is another key green chemistry tool that can be applied to the synthesis of aminopyrimidine derivatives. bohrium.comnanobioletters.com This technique often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govresearchgate.netresearchgate.net The application of these eco-friendly methods would not only reduce the environmental impact of synthesis but also potentially lower manufacturing costs. bohrium.comresearchgate.net

Machine Learning and AI in Structure-Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, in silico prediction of molecular properties, thereby reducing the time and cost associated with synthesizing and testing new compounds. nih.govmdpi.com For the this compound scaffold, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features of its derivatives with their biological activity. nih.govscirp.org

These computational models can predict a wide range of crucial properties. By training algorithms on existing data from similar pyrimidine derivatives, researchers can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel, virtual compounds. benthamdirect.comresearchgate.nettandfonline.com This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic properties or toxic effects, focusing laboratory efforts on the most promising candidates. nih.govbenthamdirect.com Generative AI models can even design entirely new molecules based on the this compound scaffold that are optimized for specific targets and desired property profiles. researchgate.netresearchgate.net

| ML/AI Application | Predicted Property | Scaffold Class | Reported Model Performance | Reference |

|---|---|---|---|---|

| Atom-based QSAR | Anticancer DNA Inhibition | Pyrimidine derivatives | R² = 0.9487, Q² = 0.8361 | benthamdirect.com |

| 3D-QSAR | Antiepileptic Activity (KCNQ2/Q3 opening) | N-pyridyl and pyrimidine benzamides | R² > 0.80, Q² > 0.7 | nih.gov |

| MLR & ANN | JAK3 Inhibition | Pyrimidine-4,6-diamines | R² = 0.89 (MLR), R² = 0.95 (ANN) | tandfonline.com |

| 2D-QSAR | CK2 Inhibition | Phenylaminopyrimidine-(thio)urea derivatives | R² = 0.88, Q² = 0.81 | researchgate.net |

Design of Multi-Target Directed Ligands based on the Scaffold

Complex, multifactorial diseases such as cancer and Alzheimer's disease often involve the dysregulation of multiple biological pathways simultaneously. nih.govrsc.org This complexity has driven the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets. nih.gov The this compound scaffold is an ideal foundation for creating MTDLs due to its multiple functionalization points.

For Alzheimer's disease, derivatives could be designed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also chelating metal ions like copper and iron, which are implicated in amyloid plaque formation. rsc.orgresearchgate.netnih.gov The pyrimidine core can act as a hinge-binding motif for enzymes, while the amino and hydroxyl groups can be modified with pharmacophores that target other disease-related proteins or possess antioxidant properties. nih.gov

In oncology, the MTDL approach can be used to create dual kinase inhibitors that block redundant signaling pathways, potentially overcoming drug resistance. nih.gov A ligand based on the this compound scaffold could be engineered to inhibit both a primary cancer-driving kinase and a secondary target involved in a resistance mechanism, offering a more durable therapeutic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.